Karasamine
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Overview
Description
Karasamine is a natural product found in Aconitum karakolicum with data available.
Scientific Research Applications
1. Karasamine in Intervertebral Disc Degeneration Treatment
Karacoline, a compound found in Aconitum kusnezoffii Reichb, which is chemically related to this compound, has shown potential in treating intervertebral disc degeneration (IDD). The study by Xiaoli Zhou, Yingying Hong, and Y. Zhan (2019) demonstrated that Karacoline can reduce the degradation of the extracellular matrix in IDD by inhibiting the NF-κB signaling pathway. This finding suggests a new clinical application for this compound-related compounds in IDD treatment.
2. This compound in Understanding Toxicity Mechanisms
Research on Radix Aconiti, which contains compounds related to this compound, has provided insights into the toxic mechanisms of traditional Chinese medicine. A study by Haonan Zhou et al. (2016) used biochemical indicators to establish relationships between biomarkers and toxic substances in Radix Aconiti, including compounds related to this compound. This research is pivotal in interpreting the toxic mechanisms of such compounds and contributes to the overall study of traditional Chinese medicine toxicity.
3. This compound in Schistosomicidal Activity
Compounds structurally similar to this compound, like karavilagenin C, have been evaluated for their schistosomicidal activity. A study by Cátia Ramalhete et al. (2012) on cucurbitane-type triterpenes found significant activity against Schistosoma mansoni adult worms. This highlights the potential of this compound and its structurally related compounds in the development of new treatments for schistosomiasis.
Properties
CAS No. |
84714-33-0 |
---|---|
Molecular Formula |
C23H37NO4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5R,8S,9S,16S,17R)-11-ethyl-4,6-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,16-diol |
InChI |
InChI=1S/C23H37NO4/c1-5-24-11-21(2)7-6-17(25)23-13-8-12-15(27-3)10-22(26,18(13)19(12)28-4)14(20(23)24)9-16(21)23/h12-20,25-26H,5-11H2,1-4H3/t12-,13-,14+,15?,16-,17+,18-,19+,20?,21?,22+,23-/m1/s1 |
InChI Key |
PEUHZLSMLRCFJM-RLDBGSGHSA-N |
Isomeric SMILES |
CCN1CC2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(CC([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)C |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC)OC)O)O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC)OC)O)O)C |
Synonyms |
karasamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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